4-Pyridinol, 3-chloro-2-methyl-, 1-oxide 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 108004-93-9
VCID: VC20812781
InChI: InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3
SMILES: CC1=C(C(=O)C=CN1O)Cl
Molecular Formula: C6H6ClNO2
Molecular Weight: 159.57 g/mol

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide

CAS No.: 108004-93-9

Cat. No.: VC20812781

Molecular Formula: C6H6ClNO2

Molecular Weight: 159.57 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide - 108004-93-9

Specification

CAS No. 108004-93-9
Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
IUPAC Name 3-chloro-1-hydroxy-2-methylpyridin-4-one
Standard InChI InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3
Standard InChI Key DTRFWUYAZPSHFL-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C=CN1O)Cl
Canonical SMILES CC1=C(C(=O)C=CN1O)Cl

Introduction

Physical and Chemical Properties

The physical properties of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide can be estimated by comparison with structurally related compounds. Based on similar pyridine N-oxide derivatives, this compound likely has specific physical characteristics as outlined below.

Physical Properties

Table 1. Estimated Physical Properties of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidCommon for pyridine N-oxides
ColorWhite to off-whiteTypical for similar compounds
Melting Point120-140°CBased on related structures
Density1.4-1.5 g/cm³Comparison with similar pyridine derivatives
SolubilityModerately soluble in water; Soluble in polar organic solventsDue to N-oxide and hydroxyl groups
Log P0.8-1.2Estimated based on similar structures

The N-oxide functional group significantly increases the polarity of the molecule compared to the parent pyridine, resulting in enhanced water solubility. The compound would likely demonstrate good solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide.

Chemical Reactivity

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide exhibits chemical behavior characteristic of pyridine N-oxides with additional reactivity due to its hydroxyl group and halogen substituent. Key chemical characteristics include:

  • The N-oxide group can undergo deoxygenation reactions with reducing agents such as phosphorus trichloride, providing a synthetic route to the corresponding pyridine derivative.

  • The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions, especially under acidic conditions.

  • The chlorine atom at the 3-position can undergo nucleophilic aromatic substitution reactions, offering a site for further functionalization.

  • The compound may exhibit tautomerism between the hydroxypyridine N-oxide and pyridone N-oxide forms, influenced by solvent conditions and pH.

Synthesis Methods and Routes

The synthesis of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide likely follows established methods for preparing hydroxypyridine N-oxides with specific substituents. Several potential synthetic approaches are discussed below.

Oxidation of Substituted Pyridines

A common approach to synthesizing pyridine N-oxides involves the oxidation of the corresponding pyridine derivative. For 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide, this would involve:

  • Starting with 4-hydroxy-3-chloro-2-methylpyridine

  • Oxidation using hydrogen peroxide in an acidic medium (such as acetic acid)

  • Purification of the resulting N-oxide product

This synthetic route typically proceeds under mild conditions (50-60°C) with reaction times of 12-24 hours, yielding the desired N-oxide in moderate to high yields (60-85%).

Functionalization of Pyridine N-oxides

An alternative approach involves the sequential functionalization of a simpler pyridine N-oxide:

  • Oxidation of 2-methylpyridine to form 2-methylpyridine N-oxide

  • Chlorination at the 3-position using appropriate chlorinating agents

  • Introduction of the hydroxyl group at the 4-position through nucleophilic substitution or directed metallation followed by oxidation

This multi-step approach allows for control over regioselectivity but may require careful optimization of reaction conditions for each transformation.

Purification and Characterization

Purification of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide typically involves:

  • Recrystallization from appropriate solvent systems (ethanol/water, acetone, or ethyl acetate)

  • Column chromatography using silica gel with appropriate eluent systems

  • Characterization using spectroscopic techniques including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry

Spectroscopic Properties and Structural Confirmation

Spectroscopic analysis provides crucial information for confirming the structure of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide. Expected spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide would likely show:

  • A singlet at approximately δ 2.3-2.5 ppm corresponding to the methyl group at the 2-position

  • Aromatic proton signals for the pyridine ring at approximately δ 6.5-8.5 ppm

  • A broadened signal for the hydroxyl proton, potentially appearing at δ 9.0-11.0 ppm depending on solvent conditions

The ¹³C NMR spectrum would display signals for all six carbon atoms in the pyridine ring, with characteristic chemical shifts reflecting their electronic environments.

Infrared (IR) Spectroscopy

Key IR absorption bands for 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide would include:

  • O-H stretching vibration at approximately 3200-3400 cm⁻¹

  • C=C and C=N stretching vibrations of the aromatic ring at 1400-1600 cm⁻¹

  • N-O stretching vibration characteristic of N-oxides at 1250-1300 cm⁻¹

  • C-Cl stretching vibration at approximately 700-800 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak corresponding to the molecular weight of approximately 159 m/z, with fragmentation patterns reflecting the loss of oxygen from the N-oxide, cleavage of the hydroxyl group, and other characteristic fragmentations of substituted pyridines.

Applications in Research and Industry

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide has potential applications across various fields due to its unique structural features and reactivity profile.

Pharmaceutical Applications

Hydroxypyridine N-oxides have been investigated for various biological activities, and 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide may exhibit:

  • Antimicrobial properties due to its N-oxide functionality

  • Antioxidant activity through radical scavenging mechanisms

  • Metal chelation abilities that could be relevant for treating metal toxicity or developing radiopharmaceuticals

  • Potential enzyme inhibition properties

The combination of the N-oxide, hydroxyl group, and halogen substituent creates a unique electronic environment that could interact specifically with biological targets.

Synthetic Applications

As a functionalized heterocyclic building block, 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide offers versatile opportunities in organic synthesis:

  • The chlorine substituent provides a handle for cross-coupling reactions to introduce carbon-carbon bonds

  • The N-oxide group can direct metallation reactions to specific positions on the pyridine ring

  • The compound can serve as a precursor for more complex heterocyclic systems through cycloaddition reactions

Analytical Applications

The compound may find utility in analytical chemistry:

  • As a chelating agent for metal detection and quantification

  • As a model compound for studying N-oxide chemistry and reactivity

  • In spectroscopic studies investigating hydrogen bonding and tautomeric equilibria

Chemical Reactions and Transformations

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide can participate in various chemical transformations, expanding its utility in synthetic chemistry.

Deoxygenation Reactions

The N-oxide functionality can undergo deoxygenation using various reducing agents:

  • Phosphorus trichloride or phosphorus tribromide in appropriate solvents

  • Samarium diiodide in THF

  • Catalytic hydrogenation under controlled conditions

These reactions provide access to the corresponding pyridine derivative without affecting other functional groups.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position can be displaced by various nucleophiles:

  • Nitrogen nucleophiles (amines, azides) to introduce amino functionality

  • Oxygen nucleophiles (alkoxides, phenoxides) to form ethers

  • Sulfur nucleophiles (thiols, thiolates) to introduce thioether groups

  • Carbon nucleophiles through metal-catalyzed cross-coupling reactions

Functionalization of the Hydroxyl Group

The hydroxyl group at the 4-position can undergo various transformations:

  • Esterification with acid chlorides or anhydrides

  • Etherification through Williamson ether synthesis

  • Oxidation to form the corresponding pyridone derivative

  • Conversion to leaving groups (tosylates, mesylates) for subsequent substitution

Comparison with Related Compounds

Understanding the relationship between 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide and structurally similar compounds provides insights into its chemical behavior and potential applications.

Comparison with 4-Pyridinol, 1-oxide

4-Pyridinol, 1-oxide (CAS: 6890-62-6) shares the core hydroxypyridine N-oxide structure but lacks the chloro and methyl substituents. Key differences include:

  • 4-Pyridinol, 1-oxide has a molecular weight of 111.09900 g/mol compared to approximately 159.57 g/mol for 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide .

  • The unsubstituted compound has a boiling point of 229.9°C at 760 mmHg , while 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide would likely have a higher boiling point due to increased molecular weight.

  • 4-Pyridinol, 1-oxide has simpler spectroscopic features due to higher symmetry and fewer substituents .

Comparison with 4-Chloro-3-methylpyridine 1-oxide

4-Chloro-3-methylpyridine 1-oxide is structurally similar but lacks the hydroxyl group at the 4-position and has a different substitution pattern:

  • The absence of the hydroxyl group results in different solubility characteristics and hydrogen bonding capabilities.

  • The altered position of the methyl group (3-position instead of 2-position) affects the electronic distribution within the molecule.

  • These structural differences would influence reactivity patterns, particularly in nucleophilic substitution reactions.

Table 2. Comparative Properties of Related Pyridine N-oxide Derivatives

Property4-Pyridinol, 3-chloro-2-methyl-, 1-oxide4-Pyridinol, 1-oxide4-Chloro-3-methylpyridine 1-oxide
Molecular FormulaC₆H₆ClNO₂C₅H₅NO₂C₆H₆ClNO
Molecular Weight~159.57 g/mol111.099 g/mol143.57 g/mol
Key Functional GroupsHydroxyl, N-oxide, Chloro, MethylHydroxyl, N-oxideN-oxide, Chloro, Methyl
Expected SolubilityModerate in water, high in polar organicsHigh in water and polar organicsLower in water than hydroxyl derivatives

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